Ethyl benzilate
Overview
Description
Mechanism of Action
Target of Action
Ethyl benzilate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for transmitting signals within the nervous system .
Mode of Action
The mode of action of this compound involves its interaction with the sodium ion channels. It binds to specific parts of these channels, reducing the passage of sodium ions through the channel and thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is why benzoate compounds are often used as local anesthetics .
Biochemical Pathways
This disruption can affect various biochemical pathways, leading to the compound’s anesthetic effects .
Pharmacokinetics
It is known that the compound is a colorless liquid that is almost insoluble in water but miscible with most organic solvents . This suggests that it may be readily absorbed and distributed in the body when administered through appropriate routes.
Result of Action
The primary result of this compound’s action is local anesthesia. By blocking the conduction of nerve impulses, it can temporarily numb specific areas of the body, making it useful for procedures that require local pain relief .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in lipid-rich environments due to its miscibility with organic solvents
Biochemical Analysis
Cellular Effects
Ethyl benzilate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in alterations in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to esterases, leading to the hydrolysis of the ester bond and the release of benzilic acid and ethanol. This interaction can inhibit or activate certain enzymes, depending on the context of the biochemical reaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may degrade into its constituent components, benzilic acid and ethanol. This degradation can affect its long-term impact on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. These effects can include alterations in cellular metabolism, enzyme inhibition, and changes in gene expression. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to produce benzilic acid and ethanol. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with enzymes and cofactors is essential for understanding its role in metabolic pathways .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its role in cellular processes and its potential impact on cellular function .
Preparation Methods
Ethyl benzilate can be synthesized through the esterification of benzilic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{C(OH)(C}_6\text{H}_5\text{)COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{C(OH)(C}_6\text{H}_5\text{)COOC}_2\text{H}_5 + \text{H}_2\text{O} ]
In industrial settings, the synthesis may involve more sophisticated methods such as reactive distillation to optimize yield and purity .
Chemical Reactions Analysis
Ethyl benzilate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to benzilic acid and ethanol.
Reduction: It can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Aminolysis: Reacts with ammonia or amines to form amides.
Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and lithium aluminum hydride for reduction. The major products formed from these reactions are benzilic acid, ethanol, and various amides.
Scientific Research Applications
Ethyl benzilate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl benzilate can be compared with other esters such as ethyl benzoate, methyl benzoate, and ethyl acetate:
Ethyl benzoate: Formed by the esterification of benzoic acid with ethanol.
Methyl benzoate: Formed by the esterification of benzoic acid with methanol.
Ethyl acetate: Formed by the esterification of acetic acid with ethanol.
This compound is unique due to the presence of the hydroxyl group and its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 2-hydroxy-2,2-diphenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPVNQQMYPWQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200211 | |
Record name | Ethyl diphenylglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52182-15-7 | |
Record name | Ethyl benzilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52182-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl diphenylglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl benzilate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl diphenylglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl diphenylglycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl benzilate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CFR9ZJ7RE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Ethyl Benzilate compare to other α-hydroxy esters, and how does this impact its reactivity in acid-catalyzed hydrolysis?
A2: this compound, alongside Ethyl Glycolate, Ethyl Lactate, and Ethyl Mandelate, belongs to the α-hydroxy ester family. [] In acid-catalyzed hydrolysis, these esters exhibit the following reactivity order: Ethyl Glycolate < Ethyl Lactate > Ethyl Mandelate > this compound. This order suggests that the presence and nature of substituents on the α-carbon influence the reaction rate. The bulky phenyl groups in this compound likely contribute to steric hindrance, slowing down the hydrolysis compared to less bulky esters like Ethyl Glycolate. []
Q2: Is there any information about this compound's synthesis optimization?
A4: Yes, research highlights a method for optimizing this compound synthesis. [] This method focuses on improving the esterification reaction of dehydrated alcohol and benzilic acid using concentrated sulfuric acid as a catalyst. The process includes a vacuum distillation step to remove ethanol, followed by water washing to eliminate residual sulfuric acid. Finally, another vacuum distillation step isolates the purified this compound product. This optimized method aims to simplify the reaction process and enhance both the purity and yield of this compound. []
Q3: What analytical techniques are relevant for studying this compound?
A3: Although specific analytical methods used to study this compound weren't explicitly detailed in the provided research, several techniques are typically employed for characterizing and quantifying esters. These could include:
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